1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

Description

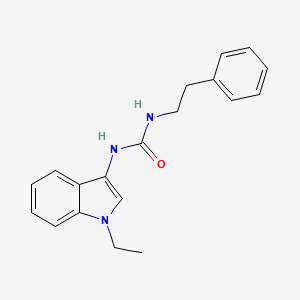

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-2-22-14-17(16-10-6-7-11-18(16)22)21-19(23)20-13-12-15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDGUINLSVIEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Ethyl 1h Indol 3 Yl 3 Phenethylurea

Retrosynthetic Analysis of the 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea Scaffold

A retrosynthetic analysis of the target molecule, 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, suggests that the most logical disconnection is at the urea (B33335) linkage. This C-N bond cleavage leads to two primary precursors: 1-(1-ethyl-1H-indol-3-yl)amine and phenethyl isocyanate. This approach is favored due to the widespread availability of methods for the synthesis of ureas from amines and isocyanates.

Further retrosynthetic disconnection of the 1-(1-ethyl-1H-indol-3-yl)amine intermediate points towards 1-ethyl-1H-indole-3-carbaldehyde. The amine can be synthesized from the aldehyde via reductive amination. The aldehyde itself can be prepared from 1-ethylindole through a formylation reaction, such as the Vilsmeier-Haack reaction.

The phenethyl isocyanate precursor can be retrosynthetically disconnected to phenethylamine (B48288), a commercially available starting material. The conversion of phenethylamine to the corresponding isocyanate is a well-established transformation.

Precursor Synthesis and Characterization

The successful synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea hinges on the efficient preparation of its key precursors. This section details the synthesis and characterization of the essential indole (B1671886) and phenethyl isocyanate intermediates.

The synthesis of the crucial 1-(1-ethyl-1H-indol-3-yl)amine intermediate begins with the preparation of 1-ethyl-1H-indole-3-carbaldehyde.

Synthesis of 1-ethyl-1H-indole-3-carbaldehyde:

A common and efficient method for the formylation of electron-rich heterocycles like indoles is the Vilsmeier-Haack reaction. scispace.com This reaction typically involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The synthesis of 1-ethyl-1H-indole-3-carbaldehyde can be achieved by first N-ethylating indole followed by formylation, or by ethylating commercially available indole-3-carbaldehyde. The alkylation of 1H-indole-3-carbaldehyde with an ethyl halide (e.g., ethyl iodide or ethyl bromide) under basic conditions (e.g., NaH in DMF or K₂CO₃ in acetonitrile) provides 1-ethyl-1H-indole-3-carbaldehyde in good yields. beilstein-journals.org

Characterization of 1-ethyl-1H-indole-3-carbaldehyde:

The structure of the synthesized aldehyde can be confirmed using various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.34 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) organic-chemistry.org |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 organic-chemistry.org |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ 174 organic-chemistry.org |

| Melting Point | 99–101°C beilstein-journals.org |

Synthesis of 1-(1-ethyl-1H-indol-3-yl)methanamine:

The conversion of 1-ethyl-1H-indole-3-carbaldehyde to the corresponding primary amine is typically achieved through reductive amination. mdpi.com This one-pot reaction involves the formation of an imine by treating the aldehyde with an ammonia (B1221849) source (e.g., aqueous ammonia or ammonium (B1175870) formate), followed by in situ reduction. researchgate.net Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The use of a metal hydride in the presence of an ammonia source is a common and effective method for this transformation. mdpi.com Iron-catalyzed reductive amination using aqueous ammonia and hydrogen gas has also been reported as an efficient method for the synthesis of primary amines from aldehydes. researchgate.net

Phenethyl isocyanate is the second key precursor required for the synthesis of the target urea.

Synthesis of Phenethyl Isocyanate:

The traditional and most direct method for the synthesis of phenethyl isocyanate involves the reaction of phenethylamine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This reaction is typically carried out in an inert solvent such as toluene. Due to the high toxicity of phosgene, alternative, safer synthetic routes are actively being explored. Phosgene-free methods include the catalytic carbonylation of nitroaromatics and the thermal decomposition of carbamates. organic-chemistry.orgresearchgate.net Another approach involves the reaction of amines with CO₂ to form a carbamic acid intermediate, which is then dehydrated to the isocyanate. researchgate.net

Optimization of Urea Bond Formation for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

The final and crucial step in the synthesis is the formation of the urea linkage by coupling 1-(1-ethyl-1H-indol-3-yl)amine with phenethyl isocyanate. The efficiency of this reaction can be influenced by several factors.

The reaction between an amine and an isocyanate is generally a facile and high-yielding process that often proceeds smoothly at room temperature without the need for a catalyst. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

Solvent Selection:

The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this type of reaction include:

Aprotic Polar Solvents: N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are effective in solubilizing the reactants.

Ethereal Solvents: Tetrahydrofuran (THF) is another commonly used solvent.

Chlorinated Solvents: Dichloromethane (DCM) is often employed due to its volatility, which simplifies product work-up.

Microwave-assisted synthesis in a solvent like acetonitrile has been shown to accelerate the reaction, reducing the reaction time from hours to minutes in some cases. beilstein-journals.org Water has also been explored as a green solvent for the synthesis of N-substituted ureas, offering a simple and environmentally friendly alternative.

Temperature and Reaction Time:

While many urea formations from isocyanates proceed at room temperature, gentle heating can sometimes be employed to ensure complete reaction, particularly if the reactants are sterically hindered or less reactive. Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions used. Microwave irradiation can significantly shorten reaction times. beilstein-journals.org

The reaction between primary amines and isocyanates is typically a fast and efficient process that does not require catalytic activation. The inherent reactivity of the isocyanate group towards nucleophilic attack by the amine is usually sufficient to drive the reaction to completion.

However, in certain cases, such as with less reactive amines or for the synthesis of sterically hindered ureas, catalysts can be employed. Lewis acids or bases have been reported to catalyze urea formation through different mechanisms. For instance, copper salts have been used to catalyze the synthesis of unsymmetrical ureas from isocyanides and hydroxylamines. Palladium-catalyzed carbonylation of azides in the presence of amines also provides a route to unsymmetrical ureas. In the specific case of reacting an indole amine with an isocyanate, the literature does not extensively report the use of catalysts, suggesting that the uncatalyzed reaction is generally efficient. The optimization of reaction conditions such as solvent and temperature is typically the primary focus for improving yield and purity.

Purification Techniques for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For a solid organic compound like 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, the two most common and effective purification techniques are recrystallization and column chromatography.

Recrystallization is a purification technique based on the differences in solubility between the desired compound and impurities in a particular solvent or solvent system. illinois.edu The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. The pure crystals are then isolated by filtration. The choice of solvent is critical; ideal solvents include alcohols (e.g., ethanol ), esters (e.g., ethyl acetate (B1210297) ), or hydrocarbon solvents (e.g., hexane (B92381) ), and sometimes mixtures are required to achieve the desired solubility profile. nih.govresearchgate.net

Column Chromatography is a preparative separation technique that relies on the differential adsorption of compounds to a stationary phase. quora.com A solution of the crude product is loaded onto the top of a column packed with an adsorbent, typically silica (B1680970) gel . A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel and move more slowly. Fractions are collected sequentially, and those containing the pure product are combined and the solvent evaporated. For indole-urea derivatives, a common eluent system is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. dergipark.org.trumich.edu

| Technique | Principle of Separation | Materials Used | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. illinois.edu | Solvent(s) (e.g., ethanol, water, ethyl acetate). | Purification of crystalline solids (mg to kg scale). | Can achieve very high purity; cost-effective and scalable. quora.com | Requires a suitable solvent; potential for significant product loss in the mother liquor. reddit.com |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. quora.com | Stationary phase (e.g., silica gel, alumina), mobile phase (solvents). | Separation of complex mixtures, non-crystalline solids, or oils. | Highly versatile; can separate compounds with very similar properties. | More resource-intensive (solvents, adsorbent); can be less scalable than recrystallization. reddit.com |

Green Chemistry Principles in the Synthesis of Indole-Urea Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of indole-urea derivatives can be made more sustainable by adhering to these principles.

Waste Prevention and Atom Economy : The principle of maximizing "atom economy" is central to green synthesis. acs.org Reactions like the direct addition of an amine to an isocyanate are ideal as they have 100% atom economy. In contrast, syntheses using protecting groups or stoichiometric reagents that are not incorporated into the final product generate more waste. youtube.com

Use of Safer Chemicals and Solvents : A key goal is to replace toxic reagents with safer alternatives. In urea synthesis, this is exemplified by the move away from highly toxic phosgene and its derivatives towards safer carbonylating agents like CDI or even **carbon dioxide (CO₂) **, a non-toxic and abundant C1 source. nih.govorganic-chemistry.org Furthermore, replacing hazardous solvents like dimethylformamide (DMF) with greener, bio-based alternatives such as Cyrene, or using water as a solvent, significantly improves the environmental profile of the process. openmedicinalchemistryjournal.comrsc.org

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalytic systems or the use of energy sources like microwave irradiation can shorten reaction times and lower energy requirements compared to conventional heating. openmedicinalchemistryjournal.comresearchgate.net

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can, in principle, be recycled and reused. youtube.com The development of catalysts for the carbonylation of amines or the direct synthesis of ureas from methanol (B129727) and amines represents a greener, more atom-economical approach. organic-chemistry.org

Use of Renewable Feedstocks : A broader green chemistry goal involves sourcing starting materials from renewable resources rather than depleting fossil fuels. youtube.com For indole synthesis, methods that utilize bio-based precursors are being explored. For urea synthesis, "green urea" production concepts focus on using green ammonia (produced via water electrolysis powered by renewable energy) and CO₂ captured from biomass or the air. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Maximize Atom Economy acs.org | Choose addition reactions over substitution or elimination reactions. | Reacting 3-amino-1-ethyl-1H-indole directly with phenethyl isocyanate. |

| Use Safer Solvents rsc.org | Replace traditional volatile organic compounds (VOCs) with benign alternatives. | Using water or a bio-derived solvent like Cyrene instead of DMF. openmedicinalchemistryjournal.comrsc.org |

| Avoid Hazardous Reagents rsc.org | Substitute toxic and dangerous chemicals with safer alternatives. | Using N,N'-Carbonyldiimidazole (CDI) or CO₂ instead of phosgene. nih.govorganic-chemistry.org |

| Catalysis over Stoichiometry youtube.com | Employ small amounts of catalysts that can be recycled. | Using a ruthenium pincer complex to catalyze urea synthesis from methanol and an amine. organic-chemistry.org |

| Energy Efficiency researchgate.net | Conduct reactions under mild conditions (e.g., room temperature, microwave). | Solvent-free synthesis of indole derivatives under microwave irradiation. openmedicinalchemistryjournal.comresearchgate.net |

Structure Activity Relationship Sar and Structural Modifications of 1 1 Ethyl 1h Indol 3 Yl 3 Phenethylurea Derivatives

Design Rationale for Analogues of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

The design of analogues for a lead compound like 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea is typically guided by the goal of optimizing its interaction with a biological target. The core structure, featuring a hydrogen-bond-donating urea (B33335) group flanked by two hydrophobic moieties (indole and phenyl), presents multiple opportunities for modification. researchgate.net The rationale for creating analogues involves exploring the steric and electronic requirements of the target's binding site. By systematically altering each part of the molecule, researchers can map out which features are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. mdpi.com Key strategies include substituting on the aromatic rings, altering the N-substituents, and changing the length or rigidity of the linkers.

The indole (B1671886) nucleus is a common scaffold in medicinal chemistry, and its modification can significantly impact biological activity. rsc.org For derivatives of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, changes can be made to the ethyl group at the N-1 position or by adding substituents to the benzene (B151609) portion of the indole ring.

N-1 Position: The ethyl group at the N-1 position can be replaced with other alkyl or functionalized groups. Replacing it with different substituents like allyl or ethyl acetate (B1210297) groups has been shown in similar urea-based compounds to improve activity, whereas substitution with a larger benzyl (B1604629) group or a simple hydrogen atom can lead to weaker activity. nih.gov

Indole Ring Substitution: Adding substituents to the 4, 5, 6, or 7-positions of the indole ring allows for the probing of additional binding pockets. The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the indole ring system, potentially influencing pi-stacking interactions or hydrogen bonding with the target. rsc.org For example, in related indole derivatives, substitutions at the 5-position with groups like bromo or methyl have been explored. nih.gov

| Modification Site | Substituent | Observed Effect on Activity (in related scaffolds) |

| Indole N-1 | H | Weaker Activity nih.gov |

| Benzyl | Weaker Activity nih.gov | |

| Allyl | Improved Activity nih.gov | |

| Indole Ring | 5-Bromo | Modulated Activity nih.gov |

| 5-Methyl | Modulated Activity nih.gov |

The urea linker is a critical component, primarily acting as a rigid hydrogen-bond donor through its two N-H groups. Modifications to this linker are less common than substitutions on the flanking aromatic groups but can be a strategy to alter binding modes or improve physicochemical properties. One potential modification is the replacement of the urea oxygen with sulfur to create a thiourea (B124793) analogue. This change alters the hydrogen-bonding capability and geometry of the linker, which can significantly impact target affinity. Additionally, N-alkylation of the urea itself, while removing a key hydrogen-bond donor, could be explored to probe steric tolerance in the binding site. In other classes of urea-containing compounds, the synthesis of analogues involves reacting various amines with isocyanates or using phenyl carbamates as intermediates, demonstrating the chemical feasibility of diverse substitutions on the urea nitrogen atoms. mdpi.com

The phenethyl group provides a large hydrophobic surface for interaction with the target protein. Its structure can be modified in two main ways: substitution on the phenyl ring and alteration of the ethyl chain.

Phenyl Ring Substitution: The placement of substituents on the terminal phenyl ring is a classic strategy in medicinal chemistry. Studies on structurally related phenyl-urea compounds have shown that introducing electron-withdrawing groups, such as trifluoromethyl, can enhance inhibitory potency compared to unsubstituted analogues. The position of the substituent (ortho, meta, or para) is also critical, as it can dictate the orientation of the group within the binding pocket. While some modifications may lead to significant improvements, the structure-activity relationship can be flat, with many substitutions resulting in similar or weaker activity. nih.gov

Ethyl Linker Modification: The two-carbon chain connecting the urea to the phenyl ring can be lengthened, shortened, or rigidified. Changing the length of the linker affects the relative positioning of the terminal phenyl ring, which can be crucial for optimal interaction with a hydrophobic pocket in the target protein. researchgate.net

| Modification Site | Substituent | Observed Effect on Activity (in related scaffolds) |

| Phenyl Ring (para) | Trifluoromethyl | Enhanced Potency |

| Fluorine | Decreased Activity nih.gov | |

| Methyl | Decreased Activity nih.gov | |

| Hydroxyl | Improved Activity nih.gov |

Impact of Structural Changes on Ligand-Target Interactions

Structural modifications to derivatives of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea directly influence their non-covalent interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.com

Hydrogen Bonding: The urea N-H groups are primary hydrogen-bond donors. Any modification that removes these protons, such as N-methylation, would eliminate this key interaction and likely reduce affinity. Conversely, introducing hydrogen-bond acceptors (e.g., a methoxy (B1213986) group) on the indole or phenyl rings could engage additional residues in the binding site. academie-sciences.fr

Hydrophobic and Pi-Stacking Interactions: The indole and phenyl rings are crucial for hydrophobic and aromatic interactions (pi-pi stacking) with nonpolar and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. Substitutions on these rings can modulate the strength of these interactions. For instance, adding a halogen atom can lead to halogen bonding, while extending an alkyl chain on the indole N-1 position could enhance hydrophobic interactions if a suitable pocket is available. rsc.org Molecular docking studies on similar indole-urea compounds have shown that the indole moiety often occupies a hydrophobic pocket, while the urea linker forms critical hydrogen bonds with key residues. researchgate.netmdpi.com

Stereochemical Considerations in Derivatives of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

Stereochemistry becomes a critical factor when a chiral center is introduced into the molecule. The parent compound, 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, is achiral. However, chirality can be introduced by modifying the ethyl linker of the phenethyl group, for example, by adding a methyl group to create a 1-phenylethyl moiety.

In such cases, the resulting (R)- and (S)-enantiomers may exhibit significantly different biological activities. This is because the three-dimensional arrangement of substituents around the chiral center will dictate how well each enantiomer fits into the asymmetric binding site of a protein target. mdpi.com One enantiomer may position the key interacting groups (e.g., the terminal phenyl ring) optimally for binding, while the other may cause a steric clash or be unable to form essential interactions. The synthesis and separation of individual enantiomers are therefore crucial for a complete understanding of the SAR and for identifying the more potent stereoisomer. nih.gov

Pre Clinical in Vitro Pharmacological Characterization of 1 1 Ethyl 1h Indol 3 Yl 3 Phenethylurea

Receptor Binding Affinity Studies for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

Detailed receptor binding affinity data for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea is not extensively available in the public domain. However, the indole (B1671886) core is a common feature in molecules targeting a variety of receptors. For instance, related indole-containing compounds have shown affinity for serotonin (B10506) receptors.

Radioligand Binding Assays

Specific radioligand binding assay results for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea are not currently reported in scientific literature. Such assays would be crucial to determine the compound's affinity (typically measured as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for a panel of G-protein coupled receptors, ion channels, and transporters.

Competition Binding Analysis

Similarly, detailed competition binding analysis data for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea is not available. This type of analysis would involve assessing the ability of the compound to displace a known radiolabeled ligand from its receptor, providing further insight into its binding affinity and selectivity.

Enzyme Inhibition Profiling of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

The indole-urea structure is present in some enzyme inhibitors. nih.gov Research into the enzyme inhibition profile of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea would clarify its potential as a therapeutic agent.

Specific Enzyme Assays (e.g., FAAH, PYK2, MAO)

While indole-urea based compounds have been identified as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), and other indole derivatives have been studied as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoamine Oxidase (MAO), specific inhibitory concentrations (IC50 values) for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea against these enzymes are not documented in publicly accessible research. nih.govresearchgate.netnih.govnih.govmdpi.com

Table 1: Hypothetical Enzyme Inhibition Profile for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea This table is for illustrative purposes only, as specific data is not available.

| Enzyme Target | IC50 (nM) | Assay Conditions |

|---|---|---|

| FAAH | Data not available | Data not available |

| PYK2 | Data not available | Data not available |

| MAO-A | Data not available | Data not available |

Selectivity Screening against Enzyme Panels

A comprehensive understanding of the compound's specificity would require screening against a broad panel of enzymes, such as kinases, proteases, and phosphatases. This would reveal any off-target activities and help to build a complete pharmacological profile. Currently, such selectivity data for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea is not available.

Cell-Based Functional Assays for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

Cell-based functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, or if it modulates a specific cellular pathway. For 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, there is a lack of published data from such assays. These studies would be necessary to translate receptor binding or enzyme inhibition data into a functional cellular response. For example, if the compound were found to bind to a specific G-protein coupled receptor, a subsequent functional assay, such as a GTPγS binding assay or a cyclic AMP (cAMP) accumulation assay, would be required to determine its functional activity. nih.gov

Receptor Activation/Inhibition Assays (e.g., Calcium Mobilization, cAMP Accumulation)

No studies detailing the effects of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea on receptor activation or inhibition, as measured by assays such as calcium mobilization or cyclic adenosine (B11128) monophosphate (cAMP) accumulation, are available in the public domain.

Signaling Pathway Modulation Studies (e.g., AMPK Activation)

There is no available research data on the modulation of specific signaling pathways, such as the activation of AMP-activated protein kinase (AMPK), by 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea.

Transporter Interaction Studies of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

Information regarding the interaction of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea with cellular transporters is not present in the reviewed scientific literature.

Investigation of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea's In Vitro Potency and Efficacy

There are no published studies that have determined the in vitro potency and efficacy of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea.

Mechanistic Investigations of 1 1 Ethyl 1h Indol 3 Yl 3 Phenethylurea at the Molecular and Cellular Level

Identification of Primary Molecular Targets for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

Identifying the direct binding partners of a novel compound is the foundational step in understanding its pharmacological effects. This process typically involves unbiased, large-scale screening methods followed by targeted validation.

Affinity chromatography coupled with mass spectrometry-based proteomics is a powerful, unbiased method for identifying molecular targets. In this approach, the compound of interest, 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, would be immobilized on a solid support to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell or tissue lysate.

Proteins that directly bind to the compound are captured on the matrix while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified using techniques like two-dimensional difference in-gel electrophoresis (2D-DIGE) and tandem mass spectrometry. nih.gov For instance, pharmaco-proteomic analysis has been successfully used to identify protein changes induced by hydroxyurea, demonstrating the utility of this method in mapping drug interactions. nih.gov A similar approach applied to an anti-angiogenic indole (B1671886) derivative identified 22 differentially expressed proteins in the liver, revealing its impact on metabolic and apoptotic pathways. nih.gov

Table 1: Illustrative Proteomic Workflow for Target Identification

| Step | Description | Technique(s) | Expected Outcome |

|---|---|---|---|

| 1. Ligand Immobilization | Covalent attachment of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea to a chromatography resin. | Chemical Synthesis | Creation of an affinity matrix for protein capture. |

| 2. Protein Incubation | Incubation of the affinity matrix with cell or tissue lysates. | Biochemistry | Binding of target proteins to the immobilized ligand. |

| 3. Elution | Release of bound proteins from the matrix. | pH change, competitive elution | A purified sample of potential target proteins. |

| 4. Protein Identification | Separation and identification of eluted proteins. | 2D-DIGE, Mass Spectrometry | A list of candidate molecular targets. |

Once candidate targets are identified through proteomic screens, their functional relevance must be validated. Genetic techniques such as CRISPR/Cas9-mediated knockout or RNA interference (RNAi)-mediated knockdown are employed to deplete the candidate target protein in cellular models.

The cellular response to 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea is then compared between wild-type cells and the knockout/knockdown cells. If the cellular effect of the compound is diminished or abolished in the absence of the protein, it strongly supports the hypothesis that the protein is a functionally relevant target.

Elucidation of Downstream Signaling Pathways Modulated by 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

After a primary target is validated, research focuses on the downstream signaling cascades that are affected by the compound-target interaction. For many indole and urea (B33335) derivatives that target GPCRs, this involves analyzing changes in second messengers and protein phosphorylation events. nih.gov

Many GPCRs transduce signals by modulating the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). The impact of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea on cAMP levels would be assessed in cells expressing its target receptor. For example, studies on urea-based allosteric modulators of the cannabinoid type-1 (CB1) receptor, a GPCR, routinely use cAMP assays to measure functional activity. nih.gov A decrease in forskolin-stimulated cAMP levels typically indicates agonism at a Gαi-coupled receptor, while an increase suggests activity at a Gαs-coupled receptor.

Table 2: Hypothetical cAMP Assay Results Data based on typical findings for GPCR modulators.

| Condition | cAMP Level (pmol/well) | Interpretation |

|---|---|---|

| Vehicle Control | 2.5 ± 0.3 | Basal cAMP level. |

| Forskolin (10 µM) | 50.0 ± 4.1 | Stimulated cAMP level (positive control). |

| Compound (1 µM) + Forskolin | 25.5 ± 2.9 | Inhibition of adenylyl cyclase, suggesting Gαi coupling. |

| Compound (1 µM) alone | 2.3 ± 0.2 | No significant change from basal levels. |

Binding of a ligand to its receptor often triggers intracellular phosphorylation cascades mediated by protein kinases. Profiling these changes provides a detailed snapshot of the activated signaling pathways. A common method is to use multiplex antibody-based assays or phosphoproteomics to measure the phosphorylation status of key signaling proteins, such as extracellular signal-regulated kinases (ERK). For example, some allosteric modulators of the CB1 receptor have been shown to activate ERK signaling. nih.gov Analysis of protein phosphorylation is also critical in understanding the activation of protein kinases themselves, where autophosphorylation events are often required for catalytic activity. nih.gov

Allosteric Modulation Mechanisms of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

Structurally similar phenethylurea (B1617125) compounds have been identified as allosteric modulators of GPCRs. nih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct secondary site, altering the receptor's response to its endogenous ligand. nih.gov They can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, or as negative allosteric modulators (NAMs), reducing it. nih.gov

Determining if 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea acts as an allosteric modulator would involve a series of binding and functional assays. Radioligand binding assays would be performed to see if the compound alters the binding affinity (Kd) or binding maximum (Bmax) of a known orthosteric ligand for the target receptor. Functional assays, such as cAMP or calcium mobilization assays, would be conducted in the presence of varying concentrations of the endogenous ligand to see if the compound shifts the potency (EC50) or efficacy (Emax) of the endogenous ligand. nih.govnih.gov

Table 3: Characteristics of Allosteric Modulators Based on established principles of GPCR pharmacology.

| Modulator Type | Effect on Orthosteric Ligand Binding | Effect on Orthosteric Ligand Function |

|---|---|---|

| Positive (PAM) | Increases affinity | Increases potency and/or efficacy |

| Negative (NAM) | Decreases affinity | Decreases potency and/or efficacy |

| Neutral | Alters affinity | No effect on potency or efficacy |

Receptor Dimerization and G Protein Coupling Studies Relevant to 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

No studies were found that investigate whether 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea induces or modulates the dimerization of any receptors. Furthermore, there is no information available on its effects on G protein coupling, activation, or downstream signaling pathways for any G protein-coupled receptor (GPCR).

Pharmacological Characterization of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea's Modulatory Effects on Ion Channels

There is no published data characterizing the pharmacological effects of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea on any type of ion channel. Research on its potential inhibitory, activating, or modulatory actions on voltage-gated, ligand-gated, or other ion channels is currently absent from the scientific record.

Due to the lack of specific data for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, a data table of mentioned compounds cannot be generated as no related compounds were discussed in the context of its specific activity.

Computational and Structural Biology Approaches for 1 1 Ethyl 1h Indol 3 Yl 3 Phenethylurea

Molecular Docking Simulations of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to understand how a ligand, such as 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, might interact with a protein target at the atomic level. The process involves predicting the binding mode and affinity, often represented by a docking score. researchgate.netjppres.com

In a typical study, the three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). nih.gov The structure of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea would then be computationally "docked" into the active site of the protein. The simulation would identify potential binding poses and calculate a score based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on similar urea (B33335) or indole (B1671886) derivatives have used docking to predict interactions with targets like cyclin-dependent kinase 4 (CDK4), DNA topoisomerase I, and the epidermal growth factor receptor (EGFR). researchgate.netmdpi.com However, specific docking studies detailing the binding scores and interacting residues for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea have not been identified in the available literature.

Molecular Dynamics (MD) Simulations to Probe 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea Binding Modes

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides insights into the stability of a ligand-protein complex and the dynamic behavior of the binding. jppres.combiointerfaceresearch.com An MD simulation would begin with the docked complex of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea and its target protein. The simulation would then calculate the trajectory of the complex over a specific period, revealing how the ligand settles into the binding pocket and how the protein structure might adapt.

Key analyses from such simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex over time. jppres.com Additionally, MD simulations can be used to calculate binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which helps in quantifying the strength of the interaction. mdpi.comnih.gov While MD simulations are a standard approach for studying ligand binding, mdpi.com specific studies applying this method to 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea are not present in the surveyed literature.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the high accuracy of quantum mechanics (QM) for a small, critical region of a system (like the ligand and the active site residues) with the efficiency of molecular mechanics (MM) for the larger surrounding system (the rest of the protein and solvent). rutgers.edu This approach is particularly useful for studying chemical reactions or interactions involving electronic changes, such as bond formation or breaking.

For 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, a QM/MM study could provide a highly accurate description of its electronic interactions with key amino acids in a target's active site. researchgate.net It allows for a more detailed understanding of charge transfer and polarization effects that are not captured by classical MM force fields. Despite its power, this method is computationally intensive. No specific QM/MM studies focused on 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.org A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific activity, such as inhibitory concentration (IC50). nih.gov

To build a QSAR model for derivatives of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, a dataset of structurally similar compounds with experimentally measured biological activities would be required. researchgate.net Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods are then used to create a model that can predict the activity of new, untested derivatives. nih.gov This approach is valuable for guiding the synthesis of more potent analogs. mdpi.comresearchgate.net However, the literature search did not yield any QSAR studies specifically involving a series of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea derivatives.

Ligand-Based and Structure-Based Design Strategies for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea Analogues

Drug design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-based design is employed when the 3D structure of the target protein is unknown. nih.gov It relies on the knowledge of molecules that are known to bind to the target. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for biological activity. mdpi.com

Structure-based design is used when the 3D structure of the target is available. This approach involves designing ligands that fit the shape and chemical characteristics of the target's binding site, often using information from molecular docking and crystallography. mdpi.com

Both strategies would be applicable to designing analogues of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea to improve its properties. For example, a ligand-based approach could involve analyzing a series of active urea-indole compounds to build a pharmacophore model, bu.edu.eg while a structure-based approach would use the docked pose of the compound to suggest modifications that enhance binding interactions. nih.gov No specific design studies for analogues of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea were identified.

Crystallographic and NMR Studies of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea in Complex with Target Proteins

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are experimental techniques used to determine the three-dimensional structure of molecules at atomic resolution.

X-ray crystallography involves crystallizing the protein-ligand complex and then analyzing how the crystal diffracts X-rays. This can provide a static, high-resolution snapshot of the binding mode.

NMR spectroscopy can determine the structure of proteins and their complexes in solution, providing information about their dynamics and interactions. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of a ligand are in close contact with the protein.

These experimental methods provide the ultimate validation for computational models like molecular docking. While NMR data exists for various indole derivatives to confirm their synthesis and structure, rsc.orgrsc.orgmdpi.comresearchgate.net no crystallographic or NMR studies of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea in complex with a biological target are available in the searched literature.

In Silico Pharmacokinetics Modeling and Predictions

In silico pharmacokinetics modeling involves the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.net These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and avoid late-stage failures. nih.gov

Various models can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for hepatotoxicity. mdpi.comjapsonline.com For example, adherence to Lipinski's Rule of Five is a common early check for potential oral bioavailability. While ADMET prediction is a standard step in modern drug design, jppres.com a specific, detailed in silico pharmacokinetic profile for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea has not been published. General studies on indole derivatives sometimes include such predictions. japsonline.com

Advanced Analytical and Biophysical Characterization of 1 1 Ethyl 1h Indol 3 Yl 3 Phenethylurea

High-Resolution Mass Spectrometry for Characterization and Metabolite Identification (in vitro/enzymatic studies)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of a compound, which in turn confirms its elemental composition. For 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, HRMS analysis would provide an exact mass measurement, corroborating its molecular formula, C20H23N3O.

In the realm of drug metabolism, in vitro studies utilizing liver microsomes or specific enzyme preparations are crucial for identifying potential metabolic pathways. HRMS, coupled with liquid chromatography (LC-HRMS), is employed to detect and identify metabolites formed during these enzymatic reactions. For 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, a hypothetical in vitro metabolism study using human liver microsomes could reveal several potential metabolic transformations. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to the detected metabolite peaks.

Predicted Metabolites of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea in a Hypothetical in vitro Study:

| Metabolite | Predicted Biotransformation | Predicted Exact Mass [M+H]⁺ |

| M1 | Monohydroxylation on the phenethyl ring | 338.1914 |

| M2 | Monohydroxylation on the indole (B1671886) ring | 338.1914 |

| M3 | N-de-ethylation | 294.1445 |

| M4 | Dihydroxylation on the phenethyl ring | 354.1863 |

This is a hypothetical data table based on common metabolic pathways for similar compounds.

The identification of these metabolites would be achieved by comparing the high-resolution mass spectra of the parent compound and the metabolites, looking for specific mass shifts corresponding to known biotransformations (e.g., +15.9949 Da for hydroxylation). Further structural elucidation of the metabolites would be accomplished using tandem mass spectrometry (MS/MS), where the fragmentation patterns of the parent compound and its metabolites are compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be utilized to confirm the chemical structure of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea.

Predicted ¹H NMR Chemical Shifts: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the indole ring, the urea (B33335) linkage, and the phenethyl group. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons of the indole and phenethyl moieties would appear in the downfield region, and the urea N-H protons would likely present as broad singlets.

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all 20 carbon atoms in the molecule. The carbonyl carbon of the urea group would be expected to resonate at a characteristic downfield chemical shift.

Conformational Analysis: NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the three-dimensional structure and conformational preferences of the molecule in solution. For 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, NOE experiments could help determine the relative orientation of the indole and phenethyl groups with respect to the central urea moiety. The rotation around the C-N bonds of the urea is a key conformational feature, and variable temperature NMR studies could provide information on the energy barriers associated with these rotational processes. The conformational preferences of diaryl ureas are known to be influenced by the substituents on the aryl rings, and similar principles would apply to this molecule.

Hypothetical ¹H NMR Data for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Indole H-2 | 7.2-7.4 | s | - |

| Indole H-4 to H-7 | 7.0-7.8 | m | - |

| Ethyl -CH₃ | 1.3-1.5 | t | 7.2 |

| Ethyl -CH₂ | 4.0-4.2 | q | 7.2 |

| Urea N-H | 6.0-6.5, 8.0-8.5 | br s | - |

| Phenethyl -CH₂-N | 3.4-3.6 | m | - |

| Phenethyl -CH₂-Ar | 2.8-3.0 | t | 7.5 |

| Phenethyl Ar-H | 7.1-7.3 | m | - |

This is a hypothetical data table based on known chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea would display characteristic absorption bands corresponding to its key structural features.

Expected IR Absorption Bands:

N-H Stretching: The N-H bonds of the urea and the indole ring would give rise to stretching vibrations in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and phenethyl groups would appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the urea moiety would be prominent in the region of 1630-1680 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the indole and phenyl rings would be visible in the 1450-1600 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations of the urea and indole groups would appear in the 1200-1350 cm⁻¹ region.

Hypothetical FT-IR Data for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Urea & Indole) | 3350-3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Urea) | 1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1200 | Medium |

This is a hypothetical data table based on characteristic IR absorption frequencies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound and for its quantitative analysis. A reversed-phase HPLC method would be developed for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea.

Purity Assessment: In a typical setup, a C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, likely at a wavelength where the indole chromophore has strong absorbance (around 280 nm). The purity of the sample is determined by the percentage of the total peak area that is attributable to the main peak of the compound.

Quantitative Analysis: For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a certified reference standard of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea. The peak area of the analyte in an unknown sample can then be used to determine its concentration by interpolation from the calibration curve.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This is a hypothetical data table outlining a typical HPLC method for a compound of this nature.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. While 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea is not inherently chiral, CD spectroscopy can be a valuable tool to study its interaction with chiral macromolecules, such as proteins or DNA.

If the compound binds to a chiral biological target, it may exhibit an induced CD spectrum. The appearance of such a spectrum would confirm the binding event and could provide information about the conformation of the ligand in the bound state. The shape and intensity of the induced CD signals are sensitive to the local environment of the chromophore within the binding site. Therefore, changes in the CD spectrum upon binding can offer insights into the nature of the interaction and any conformational changes that may occur in either the ligand or the macromolecule.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. It provides a complete thermodynamic profile of the interaction between two molecules in solution.

In a hypothetical ITC experiment, a solution of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea would be titrated into a solution containing a potential biological target (e.g., a protein). The heat released or absorbed upon each injection is measured, and the data are plotted as a function of the molar ratio of the ligand to the target. From the resulting binding isotherm, several key thermodynamic parameters can be determined:

Binding Affinity (K_D): The dissociation constant, which is a measure of the strength of the interaction.

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the target.

Enthalpy Change (ΔH): The heat change associated with the binding event.

Entropy Change (ΔS): The change in the randomness of the system upon binding.

These thermodynamic parameters provide valuable information about the forces driving the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is widely used to determine the kinetics of binding events, including the association and dissociation rates of a ligand to its target.

In a typical SPR experiment, a protein target would be immobilized on the surface of a sensor chip. A solution containing 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea would then be flowed over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The data obtained from an SPR experiment can be used to determine:

Association Rate Constant (k_on): The rate at which the ligand binds to the target.

Dissociation Rate Constant (k_off): The rate at which the ligand-target complex dissociates.

Binding Affinity (K_D): Calculated as the ratio of k_off to k_on.

SPR provides a dynamic view of the binding process, which is complementary to the thermodynamic information obtained from ITC.

Future Research Directions and Unanswered Questions for 1 1 Ethyl 1h Indol 3 Yl 3 Phenethylurea

Exploration of Novel Biological Targets for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea

A primary unanswered question for any novel compound is its spectrum of biological targets. The indole-urea scaffold is known to interact with a diverse range of proteins. For instance, various indole (B1671886) derivatives have been investigated for their potential in treating central nervous system disorders and as antimicrobial agents. ontosight.ai Furthermore, compounds with this core structure have been explored as anticancer agents, acting on targets such as protein kinases and tubulin. nih.govmdpi.com

Future research should prioritize comprehensive, unbiased screening to identify the molecular targets of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea . High-throughput screening (HTS) campaigns against large panels of enzymes and receptors are essential. Beyond established targets for indole-ureas, investigations could explore less conventional protein classes where this scaffold might exhibit unexpected activity. A systematic approach would provide a foundational understanding of the compound's mechanism of action and therapeutic potential.

Table 1: Potential Biological Target Classes for Screening

| Target Class | Rationale for Investigation | Example Targets from Literature |

|---|---|---|

| Protein Kinases | Many urea-containing compounds are kinase inhibitors; indole is a common scaffold. | EGFR, Focal Adhesion Kinase (FAK) mdpi.comresearchgate.net |

| Ion Channels | Indole derivatives have shown activity against ion channels. | Transient Receptor Potential (TRP) channels mdpi.com |

| Metabolic Enzymes | Indoleamine 2,3-dioxygenase (IDO-1) is a key target for indole-based inhibitors in immunotherapy. nih.gov | IDO-1, Serine Hydrolases nih.govnih.gov |

| Cholinesterases | Certain heterocyclic compounds, including indole analogs, can inhibit these enzymes, relevant for neurodegenerative diseases. nih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov |

| Central Nervous System Receptors | The indole moiety is structurally similar to neurotransmitters like serotonin (B10506). ontosight.ai | 5-HT receptors researchgate.net |

Development of Advanced Chemical Probes and Tool Compounds Based on the 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea Scaffold

Once a primary biological target is identified, the development of chemical probes is a critical next step for target validation and studying its function in a cellular context. bohrium.com The 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea scaffold serves as an excellent starting point for designing such tools. Key unanswered questions include which positions on the molecule are amenable to modification without losing binding affinity and how to best incorporate functional tags.

Future research should focus on the strategic derivatization of the parent compound to create a suite of chemical probes. This involves synthesizing analogs with minimal structural perturbations that incorporate functionalities for target identification and visualization. For example, adding an alkyne or azide (B81097) group would permit click chemistry for attaching reporter tags like biotin (B1667282) (for affinity purification) or fluorophores (for imaging). The development of such probes is crucial for definitively identifying protein binding partners in complex biological systems and for elucidating the compound's mechanism of action. nih.gov

Table 2: Potential Modifications for Chemical Probe Development

| Probe Type | Modification Strategy | Application |

|---|---|---|

| Affinity-Based Probe | Incorporation of a biotin tag, often via a flexible linker. | Target pull-down and identification from cell lysates using mass spectrometry. |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualization of target localization and engagement in living cells via microscopy. |

| Photo-affinity Probe | Introduction of a photoreactive group (e.g., diazirine, benzophenone). | Covalent cross-linking to the target protein upon UV irradiation for unambiguous target identification. |

| Clickable Probe | Addition of a terminal alkyne or azide group. | Versatile tagging with various reporters post-treatment using click chemistry. |

Integration of Omics Technologies in Understanding 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea's Cellular Effects

The full impact of a bioactive compound on a cell extends beyond its primary target. A significant unanswered question is how cellular systems globally respond to treatment with 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea . Omics technologies provide a powerful, unbiased approach to map these complex cellular responses. nih.gov Integrating transcriptomics, proteomics, and metabolomics can generate a comprehensive, systems-level understanding of the compound's effects. nih.gov

Future research should employ a multi-omics strategy to profile cells treated with the compound. researchgate.net

Transcriptomics (RNA-seq) can reveal which gene expression pathways are perturbed, offering clues about the cellular processes affected.

Proteomics , particularly methods like thermal proteome profiling (TPP), can identify direct protein targets and downstream changes in protein expression and stability.

Metabolomics can uncover alterations in metabolic pathways, providing a functional readout of the compound's impact on cellular biochemistry. nih.gov

This integrated approach can help build a detailed picture of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. mdpi.com

Table 3: Application of Omics Technologies

| Omics Technology | Information Gained | Key Unanswered Questions Addressed |

|---|---|---|

| Transcriptomics | Changes in mRNA expression levels. | Which signaling pathways and biological processes are transcriptionally regulated by the compound? |

| Proteomics | Changes in protein abundance, post-translational modifications, and thermal stability. | What are the direct and indirect protein targets? How does the compound affect protein networks? |

| Metabolomics | Changes in the levels of endogenous small-molecule metabolites. | How does the compound alter cellular metabolism and bioenergetics? |

Methodological Advancements in the Synthesis and Characterization of Indole-Urea Compounds

The feasibility of exploring the potential of 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea and its analogs hinges on efficient and scalable synthetic methods. While general routes for synthesizing indole-ureas are established, often involving the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent, there is always room for improvement. nih.gov Key questions involve enhancing the sustainability, efficiency, and diversity of synthetic routes.

Future research should focus on developing novel synthetic methodologies. This includes the application of green chemistry principles, such as using environmentally benign solvents and catalysts, to reduce the environmental impact of synthesis. openmedicinalchemistryjournal.com Exploring flow chemistry could enable safer, more scalable, and automated production. Furthermore, advancements in catalytic methods, such as C-H activation, could provide more direct and efficient routes to novel analogs. On the characterization front, employing advanced techniques like single-crystal X-ray diffraction is crucial for unambiguously determining the three-dimensional structure of these compounds, which is vital for understanding their interaction with biological targets. researchgate.net

Table 4: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis | Future Directions |

|---|---|---|

| Reagents | Use of hazardous reagents like phosgene or isocyanates. nih.gov | Development of safer phosgene substitutes (e.g., CDI); use of catalytic methods. nih.gov |

| Catalysis | Often requires stoichiometric amounts of acids or bases. | Use of recyclable, solid-supported, or "green" catalysts. openmedicinalchemistryjournal.com |

| Process | Batch processing. | Continuous flow synthesis for improved safety, scalability, and automation. |

| Environmental Impact | High waste generation, use of volatile organic solvents. | Use of aqueous media or ionic liquids; focus on atom economy. openmedicinalchemistryjournal.com |

Potential for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea in Chemical Biology Applications

Beyond direct therapeutic applications, small molecules are invaluable as tools in chemical biology to dissect complex biological processes. ijpsr.com A major unanswered question is what specific biological pathways can be interrogated using 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea . Its potential as a chemical tool depends on its potency, selectivity, and mechanism of action.

Assuming the compound demonstrates high selectivity for a particular target, future research could position it as a tool compound for studying the function of that target protein. For example, if it selectively inhibits a specific enzyme, it could be used to probe the physiological and pathological roles of that enzyme in various disease models. This includes applications in understanding signaling cascades, validating new drug targets, and exploring fundamental cellular processes. The development of this compound into a well-characterized chemical probe would be a significant contribution to the chemical biology toolbox, enabling researchers to ask new questions about complex biological systems. nih.govbohrium.com

Q & A

Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For example, 3-chlorophenyl isocyanate reacts with substituted amines in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . For 1-(1-ethyl-1H-indol-3-yl)-3-phenethylurea, start with 1-ethyl-1H-indol-3-yl isocyanate and phenethylamine. Optimize solvent polarity, temperature, and stoichiometry using Design of Experiments (DoE) to maximize yield . Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and urea linkage.

- HRMS for molecular weight validation.

- FT-IR to verify carbonyl (C=O) and N-H stretches (~1640 cm⁻¹ and ~3300 cm⁻¹, respectively).

- XRD (if crystalline) for definitive structural confirmation, as demonstrated for similar indole-urea derivatives .

Note: Commercial suppliers like Sigma-Aldrich often omit analytical data for rare compounds, necessitating independent validation .

Q. What solvent systems and chromatographic methods are suitable for purification?

- Methodological Answer : Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%). For polar byproducts, switch to reverse-phase HPLC with acetonitrile/water (0.1% formic acid). Solubility in DMSO or DMF (10–20 mM) is typical for urea derivatives, aiding in stock solution preparation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Employ density functional theory (DFT) to model electron density distribution, focusing on the urea moiety and indole ring. Use software like Gaussian or ORCA to calculate thermodynamic stability and reaction pathways. Compare with experimental data to validate predictions. ICReDD’s integrated computational-experimental framework can accelerate reaction optimization .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Conduct a meta-analysis of dose-response curves, accounting for variables like cell line heterogeneity, solvent effects (e.g., DMSO cytotoxicity), and assay sensitivity. Use factorial design to isolate confounding factors . For example, if cytotoxicity conflicts arise, validate via orthogonal assays (e.g., MTT vs. apoptosis markers) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ).

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Pair with molecular docking (AutoDock Vina) to identify putative binding sites on target enzymes .

- Validate hypotheses via site-directed mutagenesis of suspected enzyme residues .

Q. What are the best practices for ensuring reproducibility in scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) to monitor critical parameters (e.g., temperature, pH) in real-time during scale-up. Use microreactors for continuous flow synthesis to enhance control over exothermic reactions. Document deviations rigorously, as impurities in urea derivatives often arise from incomplete amine-isocyanate coupling .

Methodological Considerations for Data Analysis

Q. How should researchers address discrepancies in spectroscopic data between batches?

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in cellular assays?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression methods .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.